molecular formula C17H21NO4 B2417171 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859859-91-9

4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2417171
CAS No.: 859859-91-9
M. Wt: 303.358
InChI Key: ZEXPJNALIUUXEL-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The addition of the 2,6-dimethylmorpholino group and the methoxy group at specific positions on the chromen-2-one core imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11-8-18(9-12(2)21-11)10-13-6-17(19)22-16-7-14(20-3)4-5-15(13)16/h4-7,11-12H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXPJNALIUUXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base, such as potassium carbonate.

    Attachment of the 2,6-Dimethylmorpholino Group: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as palladium on carbon, under mild reaction conditions.

Industrial Production Methods

Industrial production of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dimethylmorpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized chromen-2-one derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its chromen-2-one core is amenable to various chemical modifications, allowing researchers to create a wide array of derivatives with tailored properties. The compound can undergo reactions such as:

  • Oxidation : Leading to the formation of more complex oxides.
  • Reduction : Yielding reduced derivatives which may exhibit different biological activities.
  • Substitution Reactions : Facilitating the introduction of various functional groups.

Biology

The biological applications of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one are particularly noteworthy:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

In vitro studies have shown that derivatives of this compound can interact with key enzymes such as topoisomerases, which are crucial for DNA replication and repair, thus presenting potential as anticancer agents .

Medicine

The therapeutic potential of this compound is being explored in drug discovery:

  • Lead Compound for Drug Development : Due to its promising biological activities, it serves as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infectious diseases.
  • Mechanism of Action : The interaction with specific receptors or enzymes allows it to modulate biological pathways effectively, which can lead to therapeutic benefits .

Case Study 1: Anticancer Activity

A study on the anticancer effects of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one demonstrated its ability to inhibit cell growth in various cancer cell lines. The compound was found to be more effective than traditional chemotherapeutics like cisplatin in certain assays, suggesting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisVersatile reactivity allows for diverse derivatives
BiologyAntimicrobial and anticancer agentEffective against multiple pathogens; inhibits cancer cell growth
MedicineLead compound in drug developmentPromising results in preclinical studies for cancer therapy

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin Derivatives: Compounds with a similar chromen-2-one core but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various substituents.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions on the aromatic ring.

Uniqueness

The uniqueness of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one lies in its specific combination of the chromen-2-one core, the 2,6-dimethylmorpholino group, and the methoxy group, which imparts distinct chemical and biological properties not found in other similar compounds.

List of Similar Compounds

  • 4-Hydroxycoumarin
  • 7-Methoxycoumarin
  • 2,6-Dimethylmorpholine
  • 4-Methoxychromen-2-one

Biological Activity

4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with a methoxy group at position 7 and a dimethylmorpholino group at position 4. The presence of these substituents is crucial for its biological activity.

Attribute Description
Molecular Formula C18H23N1O3
Molecular Weight 299.39 g/mol
IUPAC Name 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one

Anticancer Properties

Research has indicated that compounds in the chromen-2-one class, including 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one, exhibit significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of the methoxy group, which enhances electron donation capabilities.

Antimicrobial Activity

Preliminary studies suggest that 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity related to cell growth and apoptosis.
  • Signal Transduction Pathways : It influences pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Study on Anticancer Effects

A notable study investigated the effects of 4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Antioxidant Efficacy Assessment

In a separate study assessing antioxidant efficacy, the compound was tested against DPPH (1,1-Diphenyl-2-picrylhydrazyl) radicals. The results demonstrated a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants like vitamin C .

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